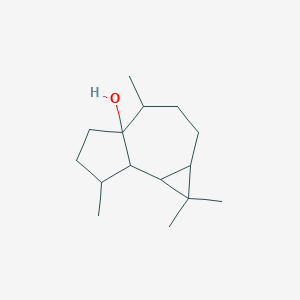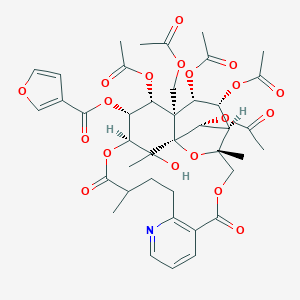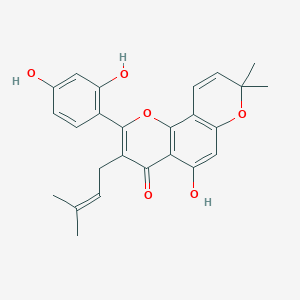
Palustrol
Overview
Description
Palustrol is a sesquiterpenoid compound predominantly found in the essential oils of certain plants, such as marsh Labrador tea (Rhododendron tomentosum) and some species of Eucalyptus . It is known for its distinctive aroma and has been studied for its various biological activities, including antimicrobial and antifungal properties .
Mechanism of Action
Target of Action
Palustrol is a natural sesquiterpenoid compound . It exhibits acaricidal, insecticidal, pesticidal, and/or arthropod repellent properties
Mode of Action
This could lead to paralysis or other behavioral changes that result in the death or repulsion of the arthropods .
Biochemical Pathways
Disruption of these pathways could lead to a variety of downstream effects, including changes in behavior, paralysis, and ultimately death .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its disruption of normal neural signaling in arthropods. This could lead to a variety of effects, including changes in behavior, paralysis, and ultimately death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the production of this compound in plants can be influenced by environmental stressors Additionally, the effectiveness of this compound as an insecticide or repellent may be influenced by factors such as temperature, humidity, and the presence of other chemicals in the environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of palustrol typically involves the extraction of essential oils from plants like marsh Labrador tea and Eucalyptus species. The essential oils are then subjected to various purification processes, including distillation and chromatography, to isolate this compound .
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from natural sources. Supercritical carbon dioxide extraction and hydrodistillation are commonly used methods to obtain essential oils rich in this compound . These methods are preferred due to their efficiency and ability to preserve the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
Palustrol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are often employed.
Major Products Formed
The major products formed from these reactions include various oxygenated and reduced derivatives of this compound, which can have different biological activities and applications .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavorings due to its aromatic properties
Comparison with Similar Compounds
Similar Compounds
Ledol: Another sesquiterpenoid found in the same plants as palustrol, known for its antimicrobial properties.
Aromadendrene: A sesquiterpenoid with similar biological activities.
Viridiflorol: A related compound with comparable chemical structure and properties.
Uniqueness of this compound
This compound is unique due to its specific combination of antimicrobial, antifungal, and antioxidant properties. Its presence in essential oils and its distinctive aroma make it valuable in both medicinal and industrial applications .
Properties
IUPAC Name |
1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-9-7-8-15(16)10(2)5-6-11-13(12(9)15)14(11,3)4/h9-13,16H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRTXOOFEHOROQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C1C3C(C3(C)C)CCC2C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975261 | |
| Record name | 1,1,4,7-Tetramethyldecahydro-4aH-cyclopropa[e]azulen-4a-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95975-84-1, 5986-49-2 | |
| Record name | Decahydro-1,1,4,7-tetramethyl-4aH-cycloprop[e]azulen-4a-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95975-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palustrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005986492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,4,7-Tetramethyldecahydro-4aH-cyclopropa[e]azulen-4a-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate](/img/structure/B207294.png)








![rel-2-[(1S,3S)-3-hydroxycyclohexyl)]-5-(2-methylnonan-2-yl)phenol](/img/structure/B208284.png)
